molecular formula C16H13NO2 B14708679 2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile CAS No. 13670-86-5

2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile

Cat. No.: B14708679
CAS No.: 13670-86-5
M. Wt: 251.28 g/mol
InChI Key: CRGZWLQPHZYWGF-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile is an organic compound with the molecular formula C16H13NO2 It is characterized by the presence of a methoxyphenyl group, a benzonitrile group, and an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and benzonitrile.

    Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with benzonitrile in the presence of a base such as sodium hydroxide to form an intermediate.

    Oxidation: The intermediate is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or ethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile involves its interaction with specific molecular targets. The oxoethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxyphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile
  • 2-{[2-(4-Methoxyphenyl)-2-oxoethyl]amino}benzonitrile
  • 2-Fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile

Uniqueness

2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the methoxyphenyl and benzonitrile groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

CAS No.

13670-86-5

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]benzonitrile

InChI

InChI=1S/C16H13NO2/c1-19-15-8-6-12(7-9-15)16(18)10-13-4-2-3-5-14(13)11-17/h2-9H,10H2,1H3

InChI Key

CRGZWLQPHZYWGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C#N

Origin of Product

United States

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